molecular formula C17H33N5O5 B8148706 (2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester

(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B8148706
M. Wt: 387.5 g/mol
InChI Key: LUJNPXVAQXVYJH-UHFFFAOYSA-N
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Description

The compound (2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester is a versatile chemical entity utilized in several scientific disciplines. Characterized by its distinct structural features, this compound serves as a building block in the synthesis of more complex molecules and is involved in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound involves multiple steps, each characterized by specific reaction conditions to ensure the accurate formation of the desired product.

  • Initial Synthesis of Intermediates: : The process typically begins with the formation of intermediate compounds such as 6-Azidohexanoic acid, followed by its conversion to 6-Azidohexanoylamino through amidation.

  • Linking Ethoxy Groups: : Subsequent steps involve ethoxylation reactions where ethoxy groups are sequentially added under controlled conditions, ensuring the correct arrangement of 2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl.

  • Formation of Carbamic Acid Tert-Butyl Ester: : Finally, the compound is esterified with carbamic acid tert-butyl ester under specific conditions of temperature and pressure to achieve the target molecule.

Industrial Production Methods:

In an industrial setting, production is scaled up using automated reactors and stringent quality control measures to maintain the purity and yield of the compound. Techniques such as continuous flow synthesis might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

This compound undergoes a variety of reactions including:

  • Oxidation: : Typically involves reagents like sodium periodate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reductive reactions often utilize agents such as lithium aluminum hydride to modify specific functional groups.

Common Reagents and Conditions:

  • Oxidation: : Sodium periodate in aqueous solution, room temperature.

  • Reduction: : Lithium aluminum hydride in ether, reflux conditions.

  • Substitution: : Various halides and nucleophiles under anhydrous conditions, with catalysts like palladium or copper.

Major Products Formed:

Scientific Research Applications

This compound finds extensive use across several fields:

  • Chemistry: : Utilized as a precursor in the synthesis of polymers and other complex molecules.

  • Biology: : Acts as a probe in studying cellular processes and molecular interactions.

  • Medicine: : Investigated for potential use in drug delivery systems due to its stability and ability to be functionalized.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways:

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired outcomes in research and industrial applications.

Comparison with Similar Compounds

  • (2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester

  • (2-{2-[2-(6-Hydroxyhexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester

  • (2-{2-[2-(6-Methoxyhexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester

Each of these compounds has subtle differences in their functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(6-azidohexanoylamino)ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N5O5/c1-17(2,3)27-16(24)20-10-12-26-14-13-25-11-9-19-15(23)7-5-4-6-8-21-22-18/h4-14H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJNPXVAQXVYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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